molecular formula C32H27BrN4O3 B2594833 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide CAS No. 1796929-61-7

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide

Cat. No. B2594833
CAS RN: 1796929-61-7
M. Wt: 595.497
InChI Key: ZMEBMONWNSPUMA-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide is a useful research compound. Its molecular formula is C32H27BrN4O3 and its molecular weight is 595.497. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-3-methylphenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Compounds with complex structures, including those containing diaza, carbamoyl, and phenyl groups, have been investigated for their antitumor properties. For example, compounds synthesized through the interaction of diazoimidazole and isocyanates showed curative activity against leukemia, indicating a potential for prodrug modifications in cancer therapy (Stevens et al., 1984).

Vasopressin Receptor Antagonists

A series of diaza-bicyclo compounds demonstrated high affinity for the vasopressin V2 receptor, with significant implications for treating conditions like hyponatremia. These findings underscore the potential of structurally complex compounds in developing targeted therapies (Ohkawa et al., 1999).

Bioorthogonal Chemistry

The use of diazonium salts for selective protein modification represents a critical area of research. The ability to install bioorthogonal groups onto proteins enables the development of targeted drug delivery systems and biomarker identification (Gavrilyuk et al., 2012).

Heterocyclic Synthesis

The synthesis of imidazo and diazepine derivatives from compounds containing cyano and formimidoyl groups illustrates the importance of these functionalities in creating pharmacologically active heterocyclic compounds. Such research contributes to the discovery of new drugs with various therapeutic applications (Dias et al., 1996).

Supramolecular Assemblies

Research on pyrimidine derivatives and their co-crystallization with crown ethers highlights the potential of these compounds in forming hydrogen-bonded supramolecular assemblies. Such structures are fundamental to the development of novel materials with specific optical, electronic, and chemical properties (Fonari et al., 2004).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27BrN4O3/c1-20-10-6-7-13-24(20)28(38)19-37-27-15-9-8-14-25(27)29(22-11-4-3-5-12-22)35-30(31(37)39)36-32(40)34-23-16-17-26(33)21(2)18-23/h3-18,30H,19H2,1-2H3,(H2,34,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEBMONWNSPUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC(=C(C=C4)Br)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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